molecular formula C8H9NO2S B13534729 3-Hydroxy-4-methoxybenzene-1-carbothioamide

3-Hydroxy-4-methoxybenzene-1-carbothioamide

Cat. No.: B13534729
M. Wt: 183.23 g/mol
InChI Key: YYVZCTGKZFTWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-methoxybenzene-1-carbothioamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a hydroxy group at the 3-position, a methoxy group at the 4-position, and a carbothioamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methoxybenzene-1-carbothioamide typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with thiosemicarbazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxybenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbothioamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-Hydroxy-4-methoxybenzaldehyde.

    Reduction: 3-Hydroxy-4-methoxybenzene-1-amine.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-methoxybenzene-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxybenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-methoxybenzene-1-carbothioamide is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, along with the carbothioamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

3-hydroxy-4-methoxybenzenecarbothioamide

InChI

InChI=1S/C8H9NO2S/c1-11-7-3-2-5(8(9)12)4-6(7)10/h2-4,10H,1H3,(H2,9,12)

InChI Key

YYVZCTGKZFTWRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.